molecular formula C11H13NO2S B14471011 1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine CAS No. 66394-53-4

1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine

Cat. No.: B14471011
CAS No.: 66394-53-4
M. Wt: 223.29 g/mol
InChI Key: FXZILOIQTXTPFD-UHFFFAOYSA-N
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Description

1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine is a chemical compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzenesulfonyl group attached to a prop-1-en-2-yl chain, which is further connected to an aziridine ring. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine undergoes various types of chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form oxaziridines.

    Reduction: Reduction of the aziridine ring can lead to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aziridine ring is opened by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions to open the aziridine ring.

Major Products Formed

    Oxidation: Formation of oxaziridines.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted amines, thiols, or alcohols depending on the nucleophile used.

Scientific Research Applications

1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine involves its interaction with molecular targets such as tubulin. The compound inhibits the polymerization of tubulin, leading to the destabilization of microtubules, which is crucial for cell division. This results in the arrest of the cell cycle in the G2/M phase and induces apoptosis in cancer cells .

Comparison with Similar Compounds

1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine can be compared with other aziridine derivatives such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to its analogs.

Properties

CAS No.

66394-53-4

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

1-[3-(benzenesulfonyl)prop-1-en-2-yl]aziridine

InChI

InChI=1S/C11H13NO2S/c1-10(12-7-8-12)9-15(13,14)11-5-3-2-4-6-11/h2-6H,1,7-9H2

InChI Key

FXZILOIQTXTPFD-UHFFFAOYSA-N

Canonical SMILES

C=C(CS(=O)(=O)C1=CC=CC=C1)N2CC2

Origin of Product

United States

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